molecular formula C10H8Br2N2 B8133731 5,7-Dibromo-2-methyl-quinolin-8-ylamine CAS No. 2104152-51-2

5,7-Dibromo-2-methyl-quinolin-8-ylamine

Cat. No.: B8133731
CAS No.: 2104152-51-2
M. Wt: 315.99 g/mol
InChI Key: RUBHXVVTMCYRBY-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-methyl-quinolin-8-ylamine is a chemical compound with the molecular formula C10H8Br2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 5th and 7th positions, a methyl group at the 2nd position, and an amine group at the 8th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-2-methyl-quinolin-8-ylamine typically involves the bromination of 2-methylquinoline followed by amination. The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

After bromination, the resulting dibromo compound undergoes amination. This step involves the introduction of an amine group at the 8th position, which can be achieved using ammonia or an amine derivative under appropriate conditions. The reaction conditions may vary depending on the specific reagents used, but typically involve heating the reaction mixture to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-methyl-quinolin-8-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 2-methylquinolin-8-ylamine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: 2-Methylquinolin-8-ylamine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dibromo-2-methyl-quinolin-8-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-methyl-quinolin-8-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dibromo-2-methyl-8-quinolinol
  • 5,7-Dibromo-2-methyl-quinoline
  • 5,7-Dibromo-2-methyl-quinolin-8-ol

Uniqueness

5,7-Dibromo-2-methyl-quinolin-8-ylamine is unique due to the presence of both bromine atoms and an amine group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,7-dibromo-2-methylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2/c1-5-2-3-6-7(11)4-8(12)9(13)10(6)14-5/h2-4H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBHXVVTMCYRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284522
Record name 8-Quinolinamine, 5,7-dibromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104152-51-2
Record name 8-Quinolinamine, 5,7-dibromo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2104152-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinamine, 5,7-dibromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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